cis-1-Propenyl isopropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-Propenyl isopropyl ether: is an organic compound with the molecular formula C6H12O. It is an ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique structural configuration, where the propenyl group is in the cis configuration relative to the isopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Propenyl isopropyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of ethers like this compound often involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control.
Analyse Chemischer Reaktionen
Types of Reactions:
Acidic Cleavage: Ethers, including cis-1-Propenyl isopropyl ether, can undergo cleavage of the C–O bond using strong acids like HBr or HI.
Oxidation and Reduction: Ethers are generally resistant to oxidation and reduction under mild conditions, making them stable solvents in various chemical reactions.
Common Reagents and Conditions:
Acidic Cleavage: Reagents such as HBr or HI are used under acidic conditions to cleave the ether bond.
Oxidation and Reduction: Ethers are stable under most oxidative and reductive conditions, but strong oxidizing agents can potentially break the ether bond.
Major Products:
Acidic Cleavage: The major products are typically an alcohol and an alkyl halide.
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-1-Propenyl isopropyl ether is used as a solvent in various organic reactions due to its stability and low reactivity under standard conditions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the formulation of coatings, adhesives, and other materials where a stable, non-reactive solvent is required .
Wirkmechanismus
The primary mechanism of action for cis-1-Propenyl isopropyl ether involves its role as a solvent. It can dissolve a wide range of organic compounds, facilitating various chemical reactions. The molecular targets and pathways are primarily related to its physical properties rather than specific biochemical interactions .
Vergleich Mit ähnlichen Verbindungen
Diethyl Ether: Another common ether with similar solvent properties but different structural configuration.
Methyl tert-Butyl Ether (MTBE): Used as a gasoline additive, it has different industrial applications compared to cis-1-Propenyl isopropyl ether.
Uniqueness: this compound’s unique cis configuration provides distinct physical and chemical properties, such as boiling point and solubility, which can be advantageous in specific applications .
Eigenschaften
CAS-Nummer |
4188-64-1 |
---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(Z)-1-propan-2-yloxyprop-1-ene |
InChI |
InChI=1S/C6H12O/c1-4-5-7-6(2)3/h4-6H,1-3H3/b5-4- |
InChI-Schlüssel |
PLGKZYGGZOMZHL-PLNGDYQASA-N |
Isomerische SMILES |
C/C=C\OC(C)C |
Kanonische SMILES |
CC=COC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.